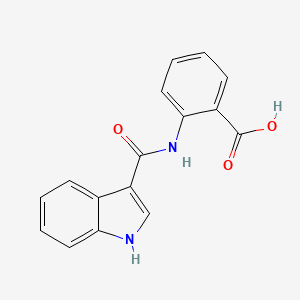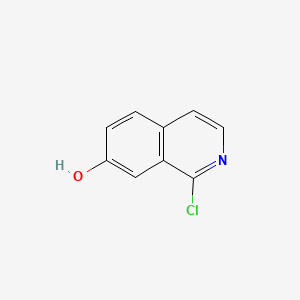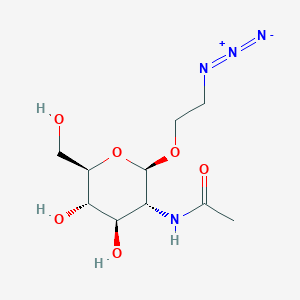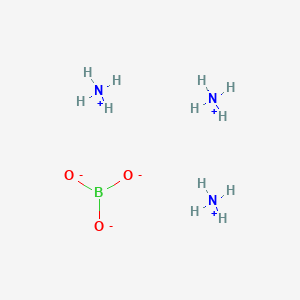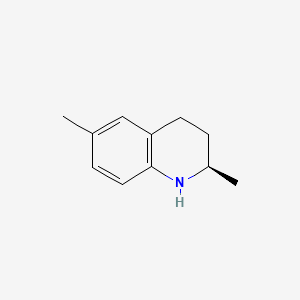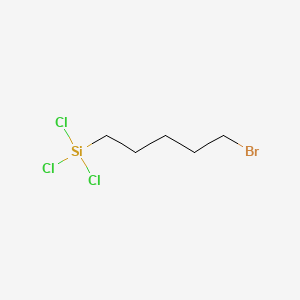
Agistatin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agistatin E is a pyranacetal originally isolated from a Fusarium sp . It has been used as a cholesterol biosynthesis inhibitor .
Molecular Structure Analysis
The molecular formula of Agistatin E is C11H16O5 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Agistatin E has a molecular weight of 228.2 . It is soluble in DMSO and ethanol .Wissenschaftliche Forschungsanwendungen
Cobicistat and Renal Function : A study by German et al. (2012) evaluated the effect of cobicistat on glomerular filtration rate in subjects with normal and impaired renal function. Cobicistat is a CYP3A inhibitor used in combination with other drugs for HIV treatment.
Silver Nanoparticles and Toxicity : Research by Sarhan and Hussein (2014) investigated the toxicity of silver nanoparticles (AgNPs) in rats, revealing significant alterations in liver and kidney tissues and impacts on blood parameters.
Amarogentin Detection Method : Sakamoto et al. (2019) developed a magnetic particles-based enzyme immunoassay for the rapid determination of amarogentin, a bitter secoiridoid glycoside with various pharmacological activities (Sakamoto et al., 2019).
Discovery of Agistatines : A study by Göhrt et al. (2006) described the discovery of novel pyranacetals, named agistatines A, B, D, and E, from the fungus FH-A 6239. Agistatine E exhibits a unique tricyclic structure.
Functions of Agrin and Related Proteins : Patthy and Nikolics (1993) discussed agrin, a molecule inducing the aggregation of acetylcholine receptors, and its related proteins. These proteins are synthesized by neurons and muscle and have implications in synaptic architecture (Patthy & Nikolics, 1993).
Estrogen Receptor Polymorphism and Hormone Therapy : Herrington et al. (2002) explored the impact of estrogen receptor polymorphism on hormone replacement therapy effects, particularly on E-selectin and C-reactive protein (Herrington et al., 2002).
Wirkmechanismus
Target of Action
Agistatin E, a pyranacetal originally isolated from a Fusarium species, primarily targets the cholesterol biosynthesis pathway . Cholesterol is a crucial component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. By inhibiting cholesterol biosynthesis, Agistatin E can potentially disrupt these vital cellular functions.
Mode of Action
It is known to inhibit cholesterol biosynthesis . This suggests that Agistatin E may interact with key enzymes involved in the cholesterol biosynthesis pathway, leading to a decrease in cholesterol production. The specific interactions and resulting changes are subjects of ongoing research.
Biochemical Pathways
Agistatin E affects the cholesterol biosynthesis pathway . Cholesterol biosynthesis is a complex process involving multiple enzymes and intermediate compounds. By inhibiting this pathway, Agistatin E can potentially affect the production of other molecules derived from cholesterol, such as steroid hormones and bile acids.
Result of Action
The molecular and cellular effects of Agistatin E’s action are likely related to its inhibition of cholesterol biosynthesis . By reducing cholesterol production, Agistatin E could potentially alter the composition of cell membranes, disrupt the production of steroid hormones and bile acids, and affect other cellular processes dependent on cholesterol. The specific effects would depend on the cell type and the extent of cholesterol reduction.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUHFDDAQPMDI-GSLIMFEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agistatin E | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

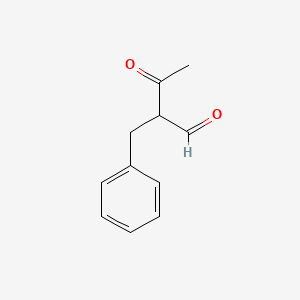
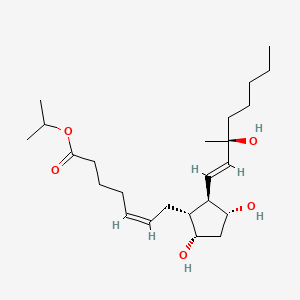
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)

